molecular formula C16H10ClF3N2O3S B2376967 N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251606-49-1

N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No. B2376967
CAS RN: 1251606-49-1
M. Wt: 402.77
InChI Key: NDUYEJPWCIXZRI-UHFFFAOYSA-N
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Description

The compound “N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide” is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed coupling reactions . For example, one intermediate was formed by a Pd-catalyzed coupling reaction between another intermediate and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a trifluoromethyl group attached to a pyridine ring, a chlorophenyl group, and a carboxamide group attached to a thienopyridine ring .


Chemical Reactions Analysis

Trifluoromethylpyridines (TFMPs) are used as intermediates in the synthesis of several crop-protection products . They are also used in the pharmaceutical and veterinary industries . The chemical reactions involving these compounds are diverse and depend on the specific TFMP derivative and the desired end product .

Scientific Research Applications

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O3S/c1-22-10-4-5-26-13(10)12(23)11(15(22)25)14(24)21-9-6-7(16(18,19)20)2-3-8(9)17/h2-6,23H,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUYEJPWCIXZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

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